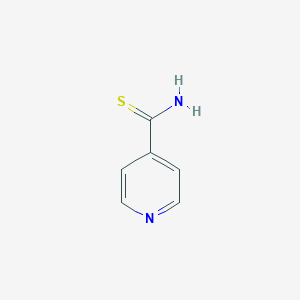

Thioisonicotinamide

Descripción

Historical Context of Thioisonicotinamide Chemical Development

The chemical development of this compound is intrinsically linked to the broader history of research into isonicotinic acid derivatives and the evolution of thioamide synthesis. Interest in compounds containing the isonicotinoyl moiety surged in the mid-20th century following the discovery of the antitubercular activity of isoniazid (B1672263) (isonicotinic acid hydrazide), a compound first synthesized in 1912. nih.gov This discovery prompted extensive investigation into structurally related pyridine (B92270) compounds, including nicotinamide (B372718) and its derivatives. nih.gov

The synthesis of thioamides, including this compound, historically relied on the thionation of their corresponding amide precursors. One of the earliest and most fundamental methods for this transformation is the reaction of an amide with a phosphorus sulfide, most notably phosphorus pentasulfide (P₄S₁₀). This method, known for over a century, provided a direct route to convert the carbonyl group of isonicotinamide (B137802) into the thiocarbonyl group of this compound. Another classic approach is the Kindler synthesis, a three-component reaction involving an aldehyde, an amine, and elemental sulfur, which also provided a pathway to thioamides. mdpi.com

Over the decades, synthetic methods have been refined to be milder and more efficient. The development of reagents like Lawesson's reagent in the 1950s offered a more soluble and often higher-yielding alternative to phosphorus pentasulfide for the thionation of amides and other carbonyl compounds. researchgate.net The continuous development of new synthetic protocols has made thioamides like this compound more accessible for research and application. mdpi.comorganic-chemistry.org

Scope and Significance of this compound in Contemporary Chemical Research

In modern chemical research, this compound is recognized as a significant synthetic intermediate and functional molecule. selleckchem.com Its importance stems from the versatile reactivity of the thioamide group and the specific electronic properties conferred by the pyridine ring.

Key Research Areas:

Medicinal Chemistry: The thioamide group is a crucial bioisostere for the amide bond found in countless biologically active molecules, including peptides. ku.dkresearchgate.net Substituting an amide with a thioamide can alter a molecule's conformation, hydrogen bonding capacity, and metabolic stability, potentially leading to enhanced biological activity or improved pharmacokinetic profiles. nih.gov this compound serves as a key building block for synthesizing more complex molecules that incorporate this feature, exploring potential therapeutic applications. mdpi.com

Organic Synthesis: As a functionalized heterocycle, this compound is a versatile precursor for the synthesis of other complex molecules. The thioamide group can participate in a variety of chemical transformations, including cyclization reactions to form other heterocyclic systems like thiazoles. Its nucleophilic sulfur and electrophilic carbon atoms allow for diverse reactivity, making it a valuable starting material for constructing novel molecular architectures. researchgate.net

Coordination Chemistry: The this compound molecule possesses multiple potential coordination sites: the pyridine ring nitrogen, the thioamide nitrogen, and the sulfur atom. This allows it to act as a versatile ligand, binding to metal ions in various modes (monodentate, bidentate, or bridging). ucj.org.ua The resulting metal complexes are of interest for their potential applications in catalysis, materials science, and as metallodrugs. rsc.orgrsc.org The ability of the thioamide sulfur to form strong bonds with soft metals and the pyridine nitrogen to bind to a wide range of metal centers makes this compound a valuable component in the design of novel coordination compounds with tailored electronic and structural properties. ucj.org.ua

Table 2: Summary of this compound's Role in Chemical Research

| Field | Role of this compound | Significance |

|---|---|---|

| Medicinal Chemistry | Building block / Scaffold | Used to introduce the thioamide group as an amide bioisostere, potentially improving drug properties like stability and target affinity. nih.govku.dk |

| Organic Synthesis | Synthetic Intermediate | Serves as a precursor for constructing more complex heterocyclic compounds through the versatile reactivity of the thioamide group. researchgate.net |

| Coordination Chemistry | Ligand | Forms stable complexes with various metal ions, enabling the development of new materials, catalysts, and metallodrugs. ucj.org.uarsc.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIIGXWUNXGGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062242 | |

| Record name | 4-Pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2196-13-6 | |

| Record name | 4-Pyridinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2196-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarbothioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioisonicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarbothioamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonicotinthioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDINECARBOTHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTF7HM3GAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Thioisonicotinamide and Its Derivatives

Classical Synthetic Routes for the Thioisonicotinamide Core Structure

The foundational synthesis of the this compound core structure has been established through several classical organic chemistry reactions. One of the earliest and most cited methods is the synthesis described by Karrer and Schukri in 1945. acs.org This approach typically involves the thionation of the corresponding amide, isonicotinamide (B137802).

A more contemporary and mechanistically different approach involves the use of Lawesson's Reagent for the thionation of amides to produce the corresponding thioamides. researchgate.net A mechanochemical method has been developed for this conversion, which is notable for being a solventless, solid-state approach. researchgate.net This method has been successfully applied to the synthesis of various thioamides, including this compound, from their respective amides. researchgate.net

Another established method involves the reaction of a nitrile with a source of hydrogen sulfide. For instance, 4-cyanopyridine (B195900) can be treated with sodium trihydro(thioborate) or other hydrosulfide (B80085) agents to yield this compound. A general procedure involves dissolving a nitrile in a suitable solvent and heating it with a sulfur-donating reagent. chemicalbook.com

These classical routes provide reliable and well-documented pathways to the core this compound scaffold, forming the basis for more advanced synthetic explorations.

Advanced Strategies for this compound Analogues and Derivatives

Building upon the core structure, advanced synthetic strategies enable the creation of a diverse range of this compound analogues with tailored properties and functionalities.

Multistep Synthetic Routes for Functionalized Scaffolds

The development of functionalized scaffolds based on this compound is crucial for creating molecules with diverse properties. These multistep synthetic routes often focus on building molecular complexity in a controlled manner. nih.govcam.ac.uk The goal is to generate libraries of compounds that occupy a diverse chemical space, which can be valuable for identifying molecules with specific biological activities. cam.ac.ukchemrxiv.org

Oxidation Dimerization Approaches in this compound Synthesis

Oxidative dimerization represents a key strategy for synthesizing larger molecules from thioamide precursors like this compound. This approach typically involves the oxidation of the thioamide group, leading to the formation of new heterocyclic systems or disulfide-linked dimers. nih.govresearchgate.net

A common outcome of the oxidative dimerization of arylthioamides is the formation of 3,5-diaryl-1,2,4-thiadiazoles. researchgate.net Various oxidizing agents can be employed, including hypervalent iodine reagents (like o-iodoxybenzoic acid, IBX) and dimethyl sulfoxide (B87167) (DMSO) activated by electrophiles such as hydrogen chloride. researchgate.netresearchgate.net The reaction conditions, such as the choice of solvent and oxidant, can be tuned to achieve high yields and product purity. researchgate.netresearchgate.net For example, using the DMSO-HCl system or phenyliodine(III) diacetate in an ionic liquid has been shown to be an efficient and environmentally benign method for this transformation. researchgate.net

Alternatively, under milder conditions, the oxidation of the thiol group (in the tautomeric form of thioamide) can lead to the formation of disulfide bridges, producing bis(hetaryl) disulfides. nih.govresearchgate.net The reaction pathway can be influenced by the structure of the starting thioamide and the specific reaction conditions employed. nih.govchim.it

| Oxidizing System | Typical Product | Key Features | Reference |

|---|---|---|---|

| Hypervalent Iodine (e.g., IBX) with TEAB | 3,5-Disubstituted 1,2,4-thiadiazoles | Excellent yields. | researchgate.net |

| DMSO-HCl | 1,2,4-Thiadiazoles or Bis(hetaryl) disulfides | Inexpensive, rapid reaction, high purity of crude products. | researchgate.net |

| Aqueous NH4HCO3 with DMSO | Disulfide-linked dimers | Mild conditions, used for peptide dimerization. | nih.gov |

Derivatization for Enhanced Molecular Properties (e.g., Methylation for Permeability)

Chemical derivatization of the this compound scaffold is a powerful tool to modify its physicochemical properties. A notable example is methylation to enhance membrane permeability. The replacement of an N-H group with an N-CH3 group eliminates a hydrogen bond donor, which can reduce the energetic cost of desolvation required for crossing a lipid bilayer. nih.gov This strategy is inspired by naturally permeable molecules like cyclosporine A. nih.gov

In the context of this compound, direct methylation is challenging as it can result in methylation of the thioamide sulfur rather than the intended pyridine (B92270) nitrogen. uu.nl Therefore, alternative synthetic strategies are required. An in-silico study predicted that a methylated analogue of this compound could exhibit improved blood-brain barrier permeability, suggesting its potential as a therapeutic option for central nervous system (CNS) cancers. silae.it This highlights the importance of targeted derivatization to optimize molecular properties for specific applications. silae.it

Preparation and Analysis of this compound Analogs of Dinucleotides

This compound can be incorporated into complex biomolecules, most notably as an analogue of nicotinamide (B372718) in nicotinamide adenine (B156593) dinucleotide (NAD+). The resulting thionicotinamide (B1219654) adenine dinucleotide (S-NAD+ or Thio-NAD) is a valuable tool for studying NAD+-dependent enzymes. researchgate.nettandfonline.com

The synthesis of S-NAD+ can be achieved through both biosynthetic and chemical methods. google.com

Biosynthetic/Chemoenzymatic Routes : A common approach involves an enzyme-catalyzed exchange of the nicotinamide moiety of NAD+ with this compound. acs.org This reaction is often mediated by a pyridine nucleotide transglycosidase (also known as NADase). acs.orgresearchgate.net More advanced chemoenzymatic procedures first synthesize the thionicotinamide riboside, which is then enzymatically converted to the full dinucleotide using enzymes like nicotinamide riboside kinase (NRK) and nicotinamide mononucleotide adenylyltransferase (NMNAT). nih.gov This method has proven scalable and adaptable for various NAD+ mimics. nih.gov

Full Chemical Synthesis : A full chemical synthesis route has also been developed. google.com This multi-step process typically involves protecting a D-ribose starting material, followed by coupling with the this compound base and subsequent phosphorylation. google.com The final key step is the coupling of the resulting thionicotinamide mononucleotide with adenosine (B11128) monophosphate to form the pyrophosphate linkage of the dinucleotide. google.com

Once synthesized, the purity and identity of these analogues are confirmed through methods like chromatography (e.g., Dowex-1-formate columns) and spectrophotometry, noting the characteristic absorbance maximum of the reduced form (S-NADH) around 400 nm. acs.org

| Synthetic Approach | Key Steps | Advantages | Reference |

|---|---|---|---|

| Chemoenzymatic | 1. Chemical synthesis of thionicotinamide riboside. 2. Enzymatic phosphorylation and coupling to AMP. | Scalable, avoids difficult pyrophosphate bond formation by chemical means. | nih.gov |

| Biosynthetic (Transglycosidase) | Enzyme-catalyzed exchange of nicotinamide in NAD+ with this compound. | Utilizes the natural enzymatic machinery. | acs.org |

| Full Chemical Synthesis | Protection of ribose, coupling to base, phosphorylation, coupling with AMP. | Complete control over the chemical steps, independent of enzymes. | google.com |

Yield Optimization and Purity Assessment in this compound Synthesis

Maximizing the yield and ensuring high purity are critical aspects of synthesizing this compound and its derivatives, particularly for pharmaceutical or biological applications. azom.comarborpharmchem.com

Yield Optimization strategies focus on maximizing the efficiency of the chemical reactions:

Reaction Condition Optimization : A deep understanding of reaction kinetics is essential. azom.com Fine-tuning parameters such as temperature, pressure, reaction time, and reactant concentrations can significantly improve yields by favoring the desired reaction pathway and minimizing side reactions. azom.comarborpharmchem.com

Catalyst Selection : The use of appropriate catalysts can accelerate reaction rates and improve selectivity, leading to higher yields of the target molecule. arborpharmchem.com

Purity Assessment and Enhancement involves rigorous evaluation and purification at each stage of the synthesis:

Purification Methods : After the reaction, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities. Common techniques include crystallization, distillation, and various forms of chromatography (e.g., column chromatography, HPLC). arborpharmchem.comgyrosproteintechnologies.com For complex syntheses, multiple purification steps may be necessary. eurofinsgenomics.com

Purity Analysis : The purity of the final compound and all intermediates must be rigorously assessed. azom.com High-Performance Liquid Chromatography (HPLC) is a standard method for determining the percentage purity of a sample. nih.gov Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and identity of the synthesized molecule, ensuring that the correct product has been formed. researchgate.netgyrosproteintechnologies.com

Addressing challenges such as byproduct formation and the scalability of the synthesis from a small lab scale to larger production is crucial for an efficient synthetic process. arborpharmchem.com

Advanced Structural Elucidation of Thioisonicotinamide and Its Complexes

X-ray Crystallographic Studies of Thioisonicotinamide Compounds

X-ray crystallography is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing invaluable data on molecular geometry, bond lengths, and intermolecular interactions anton-paar.comuwaterloo.cauol.decarleton.edu. This method allows for the characterization of both the parent compound and its derivatives or complexes.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction analysis has been employed to elucidate the structures of various derivatives and related compounds. For instance, a derivative, thionicotinamide-β-D-riboside triacetate bromide (5), was found to crystallize in the triclinic system with space group P1 uzh.ch. Another study reported the crystal structure of dichloridobis(thionicotinamide-κN)zinc(II), [Zn(TNA)2Cl2] (1), which also crystallizes in the triclinic system with space group P1 researchgate.netresearchgate.net. These studies provide precise unit cell parameters and atomic coordinates, which are essential for understanding the solid-state behavior of these molecules.

Table 3.1.1.1: Selected Crystallographic Data for this compound Derivatives and Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | R-value | Citation |

| Thionicotinamide-β-D-riboside triacetate bromide (5) | Triclinic | P1 | 7.02352(12) | uzh.ch | ||||||

| Dichloridobis(thionicotinamide-κN)zinc(II) (1) | Triclinic | P1 | 7.955(6) | 8.599(6) | 14.098(5) | 92.12(3) | 110.96(3) | 108.60(3) | 0.060 | researchgate.net |

| Dichloridobis(thionicotinamide-κN)zinc(II) (1) | Monoclinic | C2/c | 13.3535(9) | 6.3859(7) | 19.1940(19) | 101.75(3) | 0.0280 | researchgate.net |

Note: Not all parameters were reported for every compound in the cited literature.

Crystal Structure Determination of this compound Metal Complexes

This compound (TNA) has been observed to coordinate with various metal ions, typically acting as a bidentate ligand through its sulfur and nitrogen atoms researchgate.netresearchgate.net. In metal complexes, TNA often exhibits coordination modes that lead to specific geometries around the central metal atom. For example, in dichloridobis(thionicotinamide-κN)zinc(II), the zinc atom is coordinated by two thionicotinamide (B1219654) ligands through their nitrogen atoms and two chloride ions, resulting in a distorted tetrahedral coordination environment researchgate.netresearchgate.net. Studies on similar zinc complexes indicate Zn-S bond distances around 2.37 Å and S-C bond lengths of approximately 1.69 Å researchgate.net. In other complexes, the coordination can involve sulfur atoms, leading to different geometries such as tetrahedral coordination with sulfur and chloride atoms, or even polymeric structures researchgate.netresearchgate.net. The coordination number and the nature of the ligands dictate the geometry, which commonly includes tetrahedral, square planar, or octahedral arrangements for transition metal complexes wikipedia.orglibretexts.org.

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, Packing Patterns)

Commonly observed hydrogen bonds include:

N-H···S: Interactions involving the amide N-H group as a donor and the thiocarbonyl sulfur (C=S) as an acceptor are frequently reported in thioamide compounds cam.ac.ukresearchgate.net.

N-H···N: The nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor, interacting with N-H donors from adjacent molecules researchgate.net.

N-H···Cl: In complexes with halide ions, the N-H groups can form strong hydrogen bonds with the chloride anions researchgate.netmdpi.com.

C-H···Cl/O: Weak hydrogen bonds involving C-H groups from the pyridine ring or other aliphatic parts of the molecule can also contribute to crystal stabilization by interacting with halide ions or oxygen atoms mdpi.comnih.gov.

These interactions, along with van der Waals forces and potential π-π stacking, dictate the packing patterns, leading to diverse supramolecular architectures such as 2D layers or 3D frameworks researchgate.netmdpi.comresearchgate.netacs.org. The analysis of these interactions, often quantified through methods like Hirshfeld surface analysis, provides insights into the driving forces behind crystal formation and stability cam.ac.uknih.govresearchgate.net.

Spectroscopic Characterization Techniques for this compound

Spectroscopic methods are vital for confirming the identity and purity of chemical compounds and for elucidating their structural features, including the presence of specific functional groups and their participation in chemical bonding or coordination.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules. These modes are sensitive to the functional groups present and changes occurring upon chemical reactions or coordination libretexts.orgs-a-s.orgwikipedia.org.

IR and FTIR spectroscopy are extensively used to characterize this compound and its metal complexes researchgate.netresearchgate.netrsc.org. The characteristic absorption bands provide direct evidence for the presence of key functional groups. For this compound, the following vibrational modes are typically observed and are sensitive to its chemical environment:

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key indicator of the thioamide functional group. This band typically appears in the region of 1100–1250 cm⁻¹ specac.com. Upon coordination to a metal center, particularly through the sulfur atom, this band often shifts to lower wavenumbers, indicating a weakening of the C=S double bond character researchgate.net.

C=N Stretching: The stretching vibration of the C=N bond within the pyridine ring or the amide moiety is usually found in the range of 1550–1650 cm⁻¹ rsc.orgspecac.comresearchgate.net. Coordination through the nitrogen atom can lead to a shift in this absorption band.

N-H Stretching: The stretching vibrations of the N-H bonds in the amide group typically appear in the region of 3100–3400 cm⁻¹ mdpi.comresearchgate.netvscht.cz. The exact position and shape of these bands can be influenced by hydrogen bonding, with participation in hydrogen bonds often causing a red-shift (lower wavenumber) mdpi.commdpi.com.

Ring Vibrations: The pyridine ring itself exhibits characteristic stretching and bending vibrations, typically found in the fingerprint region (below 1500 cm⁻¹) and in the C=C stretching region (around 1600 cm⁻¹) rsc.orgmdpi.com.

The coordination of this compound to metal ions can be inferred from the shifts in these characteristic bands. For instance, a shift in the C=S and C=N stretching frequencies, along with the appearance of new bands corresponding to metal-ligand vibrations (often in the far-IR region, below 650 cm⁻¹), provides evidence for complex formation researchgate.netrsc.org.

Table 3.2.1.1.1: Characteristic IR Absorption Bands for this compound and Related Functional Groups

| Functional Group / Vibration | Typical Wavenumber (cm⁻¹) | Notes | Citation(s) |

| N-H Stretching (Amide) | 3100–3400 | Affected by hydrogen bonding (red-shift) | mdpi.comresearchgate.netvscht.cz |

| C-H Stretching (Aromatic) | 3000–3100 | Present in pyridine ring | rsc.orgvscht.czmdpi.com |

| C=N Stretching | 1550–1650 | Can shift upon coordination to metal | rsc.orgspecac.comresearchgate.net |

| C=C Stretching (Aromatic) | 1600–1400 | Ring vibrations | rsc.orgmdpi.com |

| C=S Stretching (Thiocarbonyl) | 1100–1250 | Sensitive to coordination (shift to lower wavenumbers upon S-coordination) | researchgate.netspecac.com |

| Metal-Ligand Vibrations | < 650 | Observed in metal complexes, often in far-IR region | researchgate.netrsc.org |

List of Compound Names Mentioned:

this compound (TNA)

Thionicotinamide-β-D-riboside triacetate bromide

Dichloridobis(thionicotinamide-κN)zinc(II)

Nicotinamide riboside

Isonicotinamide (B137802) (IN)

Terahertz Spectroscopy for Lattice Vibrations and Molecular Interactions

Terahertz (THz) spectroscopy probes the low-frequency vibrational modes of molecules and crystalline solids, typically in the range of 0.1 to 10 THz. These low-frequency vibrations are often associated with intermolecular forces, such as hydrogen bonding and van der Waals interactions, as well as collective lattice vibrations within a crystal structure. THz spectroscopy is particularly useful for characterizing the solid-state properties of compounds, providing a molecular fingerprint that can distinguish between different crystalline polymorphs or solvates.

While specific studies detailing the application of Terahertz spectroscopy to this compound are not extensively detailed in the provided search results, the technique is well-suited for investigating its lattice vibrations and molecular interactions in the solid state. By analyzing the absorption bands in the THz spectrum, researchers can gain insights into the arrangement of molecules within the crystal lattice and the nature of the forces holding them together. Computational methods, such as density functional theory (DFT), are often employed in conjunction with experimental THz data to simulate and assign these low-frequency vibrational modes, thereby elucidating the specific intermolecular interactions present. For this compound, such an analysis would help understand how the molecules pack in the solid state and the role of hydrogen bonding or π-π stacking in stabilizing the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the detailed structure of organic molecules, providing information about the connectivity and environment of atoms. For this compound, ¹H NMR, ¹³C NMR, and various 2D NMR experiments are essential for its structural characterization.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would typically show signals corresponding to the aromatic protons of the pyridine ring and the protons of the thioamide group (-CSNH₂). The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nitrogen atom and the thioamide substituent. The thioamide protons (-NH₂) are expected to appear as a broader signal, whose chemical shift can be sensitive to solvent and hydrogen bonding.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton. The spectrum would display signals for the six carbon atoms of the pyridine ring and the characteristic downfield signal for the thioamide carbon (C=S). The chemical shifts of the pyridine carbons are diagnostic of their positions relative to the ring nitrogen and the thioamide group.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation) are crucial for establishing proton-proton and proton-carbon correlations, respectively. COSY spectra help in identifying coupled protons within the pyridine ring. HSQC directly correlates protons with their directly bonded carbons, aiding in the assignment of ¹H and ¹³C signals. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish longer-range correlations, further confirming the connectivity and structural integrity of the molecule.

Data Table: Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

| ¹H | Pyridine H-2 / H-6 | ~8.5 - 8.7 | ~145 - 148 | Doublet (¹H); Characteristic aromatic carbon. |

| ¹H | Pyridine H-3 / H-5 | ~7.4 - 7.6 | ~120 - 123 | Doublet (¹H); Characteristic aromatic carbon. |

| ¹H | Amide NH₂ | ~7.0 - 8.5 (variable) | - | Broad singlet (¹H); Position depends on solvent and H-bonding. |

| ¹³C | Thioamide C=S | - | ~180 - 190 | Highly deshielded carbon. |

| ¹³C | Pyridine C-4 | - | ~150 - 153 | Carbon attached to the thioamide group. |

Note: These values are illustrative and can vary based on the solvent, concentration, temperature, and potential complexation.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy is employed to study electronic transitions within molecules, providing information about conjugated systems and chromophores. This compound possesses chromophoric groups, namely the pyridine ring and the thioamide moiety (C=S), which absorb light in the UV-Vis region. The pyridine ring typically exhibits π-π* transitions in the UV range. The thioamide group, with its sulfur atom and π system, can also contribute characteristic n-π* and π-π* transitions, often appearing at longer wavelengths than typical amide carbonyls. Changes in the UV-Vis spectrum, such as shifts in absorption maxima (λmax) or changes in molar absorptivity, can indicate modifications to the electronic structure upon protonation, solvent interaction, or coordination to metal ions in complexes.

Data Table: Expected UV-Vis Absorption Bands for this compound

| Absorption Band | Expected Wavelength (λmax, nm) | Probable Assignment |

| π-π* (Pyridine) | ~260 - 280 | Electronic transitions within the pyridine ring. |

| n-π* (Thioamide) | ~300 - 350 | Transition involving the sulfur lone pair. |

| π-π* (Thioamide) | ~250 - 280 | Transition within the C=S π system. |

Note: Specific λmax values are dependent on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns of this compound. Soft ionization techniques, such as Electrospray Ionization (ESI), typically yield a protonated molecular ion ([M+H]⁺) or other adducts, confirming the molecular mass. Fragmentation patterns, generated through methods like Electron Ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments, provide structural information by breaking the molecule into characteristic fragments. These fragments can reveal the presence of specific functional groups or structural motifs.

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and fragment ions. This precision is vital for unequivocally confirming the molecular formula of this compound (C₆H₆N₂S) and distinguishing it from isobaric compounds. For example, HRMS can precisely measure the mass of the molecular ion to within a few parts per million, allowing for the assignment of a unique elemental formula.

Elemental Analysis and Thermal Gravimetric Analysis (TGA/DTA)

Elemental Analysis is a quantitative technique used to determine the empirical formula of a compound by measuring the mass percentages of its constituent elements. For this compound (C₆H₆N₂S), elemental analysis would confirm the presence and proportion of carbon, hydrogen, nitrogen, and sulfur.

Theoretical Elemental Composition of this compound (C₆H₆N₂S):

Molecular Weight: 138.18 g/mol

Carbon (C): (6 × 12.011) / 138.18 × 100% = 52.15%

Hydrogen (H): (6 × 1.008) / 138.18 × 100% = 5.83%

Nitrogen (N): (2 × 14.007) / 138.18 × 100% = 25.34%

Sulfur (S): (1 × 32.06) / 138.18 × 100% = 11.60%

Experimental results from elemental analysis should closely match these theoretical values, serving as a primary indicator of the compound's purity and identity.

Thermal Gravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition behavior of compounds. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition events or the loss of volatile components like solvates. DTA measures the temperature difference between a sample and a reference, detecting thermal transitions such as melting, crystallization, or decomposition. For this compound, these techniques would reveal its thermal decomposition onset temperature and any associated mass loss events, providing information about its stability under thermal stress. The presence of solvate molecules within the crystal lattice would also be indicated by specific mass loss steps in the TGA thermogram.

Computational and Theoretical Chemistry of Thioisonicotinamide

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the intrinsic properties of molecules. These computational methods, rooted in the principles of quantum mechanics, are instrumental in predicting molecular structure, reactivity, and various spectroscopic features. For thioisonicotinamide, these calculations elucidate its electronic characteristics and potential behavior in chemical reactions.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used tool in physics and chemistry for studying the ground state electronic structure of molecules. scispace.commdpi.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex many-electron problem. scispace.com

In the study of this compound, DFT calculations are employed to optimize the molecular geometry, determining the most stable arrangement of its atoms in three-dimensional space. This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until these forces are negligible. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to describe the electronic structure of this compound. mdpi.com These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its chemical properties and reactivity. mdpi.com The choice of functional and basis set is critical in DFT calculations as it can significantly influence the accuracy of the results, especially for systems with complex electronic structures. chemrxiv.orgusd.edu

Ab Initio Methods for Reaction Mechanism Elucidation

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. solubilityofthings.com These "from the beginning" calculations are based on solving the Schrödinger equation and are fundamental to understanding chemical reactivity and reaction pathways. numberanalytics.com

For this compound, ab initio calculations can be used to elucidate the mechanisms of its chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products. researchgate.net This allows for a detailed understanding of the step-by-step process of bond breaking and formation. For instance, in reactions involving this compound, ab initio methods can help determine the most likely pathways for its metabolic transformations or its interaction with biological targets. researchgate.net These methods can also predict the kinetic and thermodynamic feasibility of different reaction routes. researchgate.net

The accuracy of ab initio calculations is highly dependent on the level of theory and the basis set used. solubilityofthings.com Higher-level methods, while more computationally expensive, provide more accurate results. The application of these methods can reveal subtle electronic effects that govern the course of a reaction, such as the role of pH in modulating reaction mechanisms. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical stability and reactivity of a molecule. numberanalytics.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. numberanalytics.comresearchgate.net For this compound, the HOMO-LUMO gap provides insights into its potential as an electron donor or acceptor in chemical reactions.

The distribution of electron density in the HOMO and LUMO across the this compound molecule reveals the regions most susceptible to electrophilic and nucleophilic attack. The electron density distribution, which can be visualized through computational modeling, shows where the probability of finding an electron is highest. researchgate.net Areas with high HOMO density are nucleophilic and prone to attack by electrophiles, while regions with high LUMO density are electrophilic and susceptible to attack by nucleophiles.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| FDI Molecule | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| Molecule 2 | Not Specified | Not Specified | 3.1896 | researchgate.net |

| BNNTs with adsorbed H₂ | Not Applicable | 2.2 - 4.3 | researchgate.net | |

| Soman and Chlorosoman on gallium doped BNNT | Not Applicable | Reduced to 4.27 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping and Hirshfeld Surface Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule. researchgate.netajol.info The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). ajol.info These maps are valuable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would highlight the electronegative nitrogen and sulfur atoms as regions of negative potential, and the hydrogen atoms as areas of positive potential.

Hirshfeld surface analysis is a method used to investigate intermolecular interactions in a crystal structure. nih.govmdpi.com It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule in the crystal) dominates that of the procrystal (the sum of all molecules in the crystal). The Hirshfeld surface provides a visual representation of these interactions, with different colors and patterns indicating the types and strengths of contacts between molecules, such as hydrogen bonds and van der Waals forces. nih.govresearchgate.net This analysis is crucial for understanding the packing of this compound molecules in the solid state and the forces that stabilize its crystal structure.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Bond Strengths

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of chemical bonding in molecules. juniperpublishers.comuni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de This analysis offers insights into hybridization, charge distribution, and the delocalization of electron density within a molecule. juniperpublishers.com

| Interaction | Composition | Polarization | Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|---|

| σ(C-O) | 0.6435 C(sp1.91) + 0.7654 O(sp3.16) | 41.41% on C, 58.59% on O | Not Applicable | uni-muenchen.de |

| LP(O) to σ*(C-H) | Interaction between lone pair on O and antibonding C-H orbital | Not Applicable | Strongest interaction | uni-muenchen.de |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and intermolecular interactions of molecules like this compound. peerj.com

These simulations can reveal the flexibility of the this compound molecule, showing how its different parts move and rotate in relation to one another. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or a receptor. mdpi.com MD simulations can also be used to study the interactions of this compound with its surrounding environment, such as solvent molecules or biological macromolecules. dovepress.com

By analyzing the trajectories generated from MD simulations, researchers can identify stable conformations, calculate binding energies, and observe the formation and breaking of hydrogen bonds and other non-covalent interactions. peerj.combiorxiv.org This information is invaluable for understanding the molecular basis of this compound's biological activity and for designing new derivatives with improved properties. mdpi.com

Theoretical Reactivity and Interaction Studies

Computational chemistry provides powerful tools to predict and understand the chemical behavior of molecules like this compound. By modeling molecular properties and interactions at an electronic level, these methods offer insights into reactivity, stability, and potential reaction pathways, complementing experimental research.

Conceptual Density Functional Theory (CDFT) is a branch of quantum chemistry that defines and quantifies chemical concepts to predict and interpret molecular reactivity. cecam.orgmdpi.comresearchgate.net It uses various descriptors derived from the electron density of a molecule to understand its response to chemical reactions. vscentrum.be

Global Reactivity Descriptors: These descriptors characterize the molecule as a whole. researchgate.net

Electronegativity (χ): Represents a molecule's ability to attract electrons. cecam.org

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. cecam.org A harder molecule is less reactive.

Global Softness (S): The inverse of hardness (S = 1/η), it indicates how easily a molecule's electron cloud can be polarized. cecam.org A softer molecule is generally more reactive.

Interactive Table 1: Illustrative Global CDFT Descriptors This table presents hypothetical data for illustrative purposes.

| Descriptor | Symbol | Hypothetical Value (Arbitrary Units) | Implication for Reactivity |

| Electronegativity | χ | 4.5 | High tendency to attract electrons. |

| Chemical Hardness | η | 2.0 | Moderately resistant to electronic change. |

| Global Softness | S | 0.5 | Moderately polarizable and reactive. |

Local Reactivity Descriptors: These descriptors identify specific reactive sites within a molecule. researchgate.net

Fukui Function (f(r)): This is a key local descriptor in CDFT that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.comwikipedia.org It helps to identify the most likely sites for nucleophilic, electrophilic, or radical attack. faccts.de

f+(r): For nucleophilic attack (attack by an electron-rich species). High values indicate sites prone to accepting an electron. faccts.de

f-(r): For electrophilic attack (attack by an electron-poor species). High values indicate sites prone to donating an electron. faccts.de

f0(r): For radical attack.

Dual Descriptor (Δf(r) or f(2)(r)): The dual descriptor is derived from the Fukui functions and provides a more unambiguous way to identify nucleophilic and electrophilic sites. wfu.eduresearchgate.net It is defined as the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). scm.com

Where Δf(r) > 0, the site is electrophilic (prone to attack by nucleophiles).

Where Δf(r) < 0, the site is nucleophilic (prone to attack by electrophiles).

A Fukui function analysis for this compound would pinpoint which atoms—such as the sulfur, the nitrogen in the pyridine (B92270) ring, or the nitrogen of the amide group—are the most reactive and the nature of that reactivity.

Interactive Table 2: Illustrative Local Reactivity Analysis for this compound This table presents a hypothetical Fukui function analysis to illustrate how reactive sites are identified. The values are for illustrative purposes only.

| Atom in this compound | Hypothetical f+(r) value | Hypothetical f-(r) value | Hypothetical Δf(r) value | Predicted Reactivity |

| Sulfur (S) | 0.15 | 0.35 | -0.20 | Nucleophilic (prone to electrophilic attack) |

| Pyridine Nitrogen (N) | 0.25 | 0.10 | +0.15 | Electrophilic (prone to nucleophilic attack) |

| Carbonyl Carbon (C) | 0.30 | 0.05 | +0.25 | Strongly Electrophilic (prone to nucleophilic attack) |

| Amide Nitrogen (N) | 0.08 | 0.20 | -0.12 | Nucleophilic (prone to electrophilic attack) |

Computational chemistry allows for the prediction of chemical reactivity through various methods, moving beyond CDFT to simulate reaction outcomes and assess compatibility between different chemical species. jstar-research.com These approaches can be physics-based, employing quantum mechanical calculations, or data-driven, using machine learning models trained on large datasets of known reactions. cecam.orgnih.govrsc.org

Physics-based models can calculate reaction energies and activation barriers, providing a quantitative measure of how likely a reaction is to occur. nih.gov For this compound, this could be used to:

Predict its stability in different solvent environments.

Assess its reactivity towards various biological nucleophiles or electrophiles.

Evaluate the likelihood of side reactions when combined with other compounds in a formulation.

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule or a system of reacting molecules as a function of their geometry. libretexts.orgwikipedia.org It can be visualized as a landscape with valleys representing stable molecules (reactants and products) and mountain passes corresponding to transition states. libretexts.orgwayne.edu

Analyzing the PES for a reaction involving this compound can reveal:

Reaction Mechanism: The lowest energy path from reactants to products on the PES corresponds to the most probable reaction mechanism. iupac.org

Transition States: The highest point along the reaction path is the transition state, the geometry of which provides crucial information about the bond-breaking and bond-forming processes. wayne.edu

Activation Energy: The energy difference between the reactants and the transition state determines the activation energy, a key factor controlling the reaction rate. wayne.edu

For example, a PES analysis of the hydrolysis of this compound would detail the geometric changes and energy costs associated with the approach of a water molecule, the formation of a tetrahedral intermediate, and the final cleavage of the carbon-sulfur or carbon-nitrogen bond. Although specific PES studies for this compound reactions were not found in the searched literature, this method remains a cornerstone for the theoretical investigation of reaction dynamics. vscentrum.be

Computational Mutagenesis and Rational Enzyme Engineering for this compound Interactions

The process typically involves:

Structural Analysis: Obtaining the 3D structure of the enzyme-substrate complex, often through X-ray crystallography or computational docking.

Computational Modeling: Using molecular dynamics (MD) simulations and other computational tools to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the enzyme's active site and the ligand. researchgate.netresearchgate.netwfu.edu

In Silico Mutagenesis: Identifying key amino acid residues that could be mutated to improve the desired properties. For instance, a residue might be changed to create a stronger hydrogen bond with this compound or to reduce steric hindrance, thereby improving binding affinity or catalytic efficiency.

Experimental Validation: The predicted mutations are then introduced into the enzyme using site-directed mutagenesis, and the engineered enzyme is tested experimentally to validate the computational predictions.

A study on human aldehyde dehydrogenase (ALDH) isozymes provides a relevant example of using computational methods to understand enzyme interactions with a related compound, 3-thionicotinamide-adenine dinucleotide (3-thioNAD+). wfu.edu In this work, molecular dynamics simulations and quantum mechanical calculations were used to interpret kinetic data. wfu.edu The study found that interactions between the enzyme and the coenzyme, as well as the electronic properties of the nicotinamide (B372718) ring, contribute to the functional activity. wfu.edu Such computational analyses are crucial for guiding the rational engineering of enzymes to better interact with specific substrates like this compound.

Molecular Interactions of Thioisonicotinamide in Chemical and Biological Systems

Protein-Ligand Interaction Profiling and Modeling

Protein-Ligand Interaction Profiling and Modeling

The prediction of how a ligand such as Thioisonicotinamide binds to a protein is a foundational step in computational drug discovery and functional proteomics. plos.orgarxiv.org This process involves identifying potential binding sites on a target protein and modeling the interactions between the ligand and amino acid residues. mdpi.comnih.gov Methodologies for this purpose are broadly categorized. Geometry-based methods identify pockets or cavities on the protein surface that are sterically suitable for the ligand. plos.org More advanced techniques employ machine learning and deep learning, such as graph transformer neural networks, to rank these potential sites and predict binding affinity with greater accuracy. plos.orgfrontiersin.org

These models evaluate the complementarity of the ligand and the binding site, considering factors like shape, charge distribution, and hydrophobicity. nih.govresearchgate.net The goal is to generate a three-dimensional model of the protein-ligand complex that represents the most stable and thus most likely binding mode. rsc.orgarxiv.org For this compound, such modeling would predict how its pyridine (B92270) ring and thioamide group orient themselves within a protein's active site to maximize favorable interactions. While these computational tools are powerful for generating hypotheses, specific, experimentally validated binding models of this compound with particular protein targets are not extensively detailed in the surveyed literature.

Role of Noncovalent Interactions in this compound Binding

Noncovalent interactions are the primary forces that stabilize the binding of a ligand like this compound within a protein's active site. wikipedia.orggatech.edu These interactions, though weaker than covalent bonds, are numerous and collectively determine the specificity and strength of the binding. wikipedia.org The structure of this compound allows for several types of crucial noncovalent interactions:

Hydrogen Bonding : The thioamide group (-CSNH2) is a potent hydrogen bond donor (via the N-H groups) and acceptor (via the sulfur atom). The pyridine ring nitrogen also acts as a hydrogen bond acceptor. These interactions are directional and play a significant role in molecular recognition and stabilizing the protein-ligand complex. wikipedia.orglibretexts.org Studies on related thioamide-containing molecules show the formation of robust N-H···N and N-H···S hydrogen bonds that dictate supramolecular assembly. researchgate.net

Halogen Bonds : When interacting with halogenated molecules, the sulfur atom of the thioamide group can act as a halogen bond acceptor. acs.org Co-crystals of thioamides and organoiodines have demonstrated the existence of complementary S···I interactions alongside hydrogen bonds, indicating that this interaction can be a significant factor in molecular recognition. nih.gov

C-H···π Interactions : This is a weak form of hydrogen bonding where a C-H bond acts as the donor and the electron-rich π system of an aromatic ring, such as the pyridine ring of this compound, acts as the acceptor. nih.gov In a protein binding context, the pyridine ring could interact with aliphatic C-H groups from amino acid side chains like leucine, isoleucine, and valine. Conversely, the C-H bonds on this compound's own ring can interact with the aromatic rings of phenylalanine, tyrosine, or tryptophan residues in the protein. scielo.org.mxrsc.orgmdpi.com These interactions are important for the proper positioning and stabilization of aromatic ligands in binding pockets. nih.gov

The combination of these noncovalent forces dictates the precise orientation and binding affinity of this compound to its biological partners. biorxiv.orgnih.gov

Interaction with Cellular Cofactor Pools (e.g., NADP/NADPH)

The cellular pools of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) and its reduced form (NADPH) are vital for maintaining redox balance and supporting biosynthetic processes. mdpi.comnih.gov While the specific, direct interactions of this compound with the NADP/NADPH pool have not been extensively detailed in reviewed literature, studies on its structural isomer, Thionicotinamide (B1219654), provide insight into how this class of compounds can affect these cofactors. Research has shown that Thionicotinamide can act as a prodrug, being converted intracellularly into analogues of NAD+ and NADP+. mdpi.comresearchgate.net These analogues can inhibit key enzymes like NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD), resulting in a significant decrease in cellular NADP+ and NADPH levels. nih.govresearchgate.net However, it must be emphasized that this mechanism has been described for the isomer Thionicotinamide, and similar detailed reports for this compound are not available in the surveyed literature.

Self-Assembled Monolayer (SAM) Formation and Surface Interactions (e.g., on Gold)

This compound has been shown to spontaneously form self-assembled monolayers (SAMs) on gold surfaces. nih.gov This process is driven by the strong affinity of the sulfur atom in the thioamide group for gold, leading to the formation of a stable, semi-covalent bond. sigmaaldrich.comnih.gov The molecules then arrange themselves into an ordered layer, with the orientation influenced by intermolecular forces between the adjacent pyridine rings. sigmaaldrich.comrsc.org

A study investigating the thermodynamic and kinetic aspects of this compound SAM formation on gold determined a significant free energy of adsorption. nih.gov This indicates a spontaneous and favorable assembly process.

| Parameter | Value | Significance |

|---|---|---|

| Free Energy of Adsorption (ΔG°) | -36.43 kJ/mol | Indicates a spontaneous and strong adsorption process onto the gold surface. nih.gov |

Furthermore, the study of these SAMs allows for the determination of surface-specific properties, such as the surface pKa value of the adsorbed molecule, which can differ from its value in solution due to the surface environment. nih.gov The ability of this compound to form well-defined SAMs makes it a candidate for modifying electrode surfaces and creating functional interfaces for use in sensors and electronic devices.

Intermolecular Hydrogen Bonding and its Influence on Molecular Association

Intermolecular hydrogen bonding is a dominant force in the solid-state structure of this compound, profoundly influencing its molecular association. libretexts.orgjrc.ac.in The thioamide moiety and the pyridine nitrogen are key functional groups for forming these bonds. researchgate.net In the solid state, these interactions lead to the self-assembly of molecules into well-defined supramolecular structures. mdpi.com

Crystal structure analyses of closely related pyridinethioamides reveal that molecules typically associate through a network of hydrogen bonds. researchgate.net The N-H groups of the thioamide are effective hydrogen bond donors, while the pyridine nitrogen and the thioamide sulfur atom act as acceptors. This leads to the formation of characteristic patterns, or synthons, that build larger architectures.

| Hydrogen Bond Type | Donor | Acceptor | Resulting Structure |

|---|---|---|---|

| N-H···N | Amide N-H | Pyridine Nitrogen | Links molecules into chains or dimers. researchgate.netresearchgate.net |

| N-H···S | Amide N-H | Thioamide Sulfur | Often forms centrosymmetric dimers, a common motif for thioamides. |

| C-H···S | Aromatic C-H | Thioamide Sulfur | Augments and reinforces the primary hydrogen-bonded networks. researchgate.net |

This strong intermolecular association via hydrogen bonding explains physical properties such as higher melting and boiling points compared to analogous compounds incapable of such interactions. jrc.ac.in The predictable nature of these hydrogen bonds makes this compound a useful building block in the field of crystal engineering and supramolecular chemistry. unica.it

In Vitro Enzyme Inhibition Mechanisms of Thioisonicotinamide

Characterization of Enzyme Inhibition Modes

The interaction between an inhibitor and an enzyme can be characterized by its kinetics and the nature of the binding, which can be reversible or irreversible. The following sections detail the known and potential inhibitory modes of Thioisonicotinamide.

Reversible inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, allowing for the possibility of dissociation and restoration of enzyme activity. libretexts.org There are several distinct types of reversible inhibition, each affecting the enzyme's kinetic parameters—the maximum velocity (Vmax) and the Michaelis constant (Km)—in a unique way. nih.gov

Competitive Inhibition : In this mode, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. libretexts.orgyoutube.com This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org Kinetically, competitive inhibition increases the apparent Km of the enzyme, while the Vmax remains unchanged. youtube.com this compound functions as a prodrug and is converted within the cell into active metabolites, including thionicotinamide (B1219654) adenine (B156593) dinucleotide (NADS) and thionicotinamide adenine dinucleotide phosphate (B84403) (NADPS). researchgate.netaacrjournals.org These metabolites have been shown to target the NAD+ binding site of NAD+ Kinase (NADK), acting as inhibitors. researchgate.net This binding at the active site is characteristic of a competitive inhibition mechanism with respect to NAD+.

Non-Competitive Inhibition : A non-competitive inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. youtube.comnih.gov This binding alters the enzyme's conformation, reducing its catalytic efficiency. The inhibitor has an equal affinity for both the free enzyme and the enzyme-substrate complex. wikipedia.org In non-competitive inhibition, the Vmax is decreased, but the Km remains unchanged. nih.gov

Uncompetitive Inhibition : This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, at an allosteric site that is formed upon substrate binding. youtube.comyoutube.com This binding prevents the conversion of the substrate to the product. youtube.com Uncompetitive inhibition leads to a decrease in both Vmax and the apparent Km. libretexts.orgyoutube.com

Mixed Inhibition : A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. wikipedia.org However, it has a different affinity for each form. wikipedia.org Mixed inhibition results in a decrease in Vmax, while the apparent Km may either increase or decrease depending on the inhibitor's relative affinity for the free enzyme versus the ES complex. jackwestin.com

While the metabolites of this compound act as competitive inhibitors of NADK, the precise reversible inhibition kinetics for its interaction with G6PD are not as clearly defined in the available literature.

Time-dependent inhibition (TDI) is a form of enzyme inhibition where the potency of the inhibitor changes over the duration of an in vitro incubation. nih.govsygnaturediscovery.com This phenomenon can be caused by the formation of inhibitory metabolites or by mechanism-based inhibition. nih.gov

Mechanism-based inactivation, also known as "suicide inhibition," is an irreversible process where the enzyme itself converts a latent inhibitor into a reactive species. nih.gov This reactive molecule then forms a covalent bond with the enzyme, leading to its permanent inactivation. nih.govcreative-bioarray.com Recovery of enzyme activity requires the synthesis of new enzyme protein. creative-bioarray.com The available research does not specifically characterize this compound as a time-dependent inhibitor or a mechanism-based inactivator.

Allosteric inhibition is a form of non-competitive or mixed inhibition where the inhibitor binds to an allosteric site on the enzyme, a location distinct from the active site. youtube.com This binding induces a conformational change in the enzyme that reduces its affinity for the substrate or its catalytic activity. As previously noted, evidence suggests that the active metabolites of this compound inhibit NADK by binding to the NAD+ active site. researchgate.net This mode of action is distinct from allosteric inhibition.

Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to a permanent loss of its function. creative-bioarray.comnih.gov Unlike reversible inhibition, increasing the substrate concentration does not reverse this effect. The cell must synthesize new enzyme molecules to restore activity. nih.gov The current body of literature primarily discusses this compound in the context of reversible inhibition mechanisms, particularly concerning its action on NADK, and does not classify it as a classic irreversible inhibitor.

Inhibition of NAD+ Kinase (NADK) and Glucose-6-Phosphate Dehydrogenase (G6PD) Pathways

This compound is recognized as a dual inhibitor, targeting two key enzymes responsible for the production of NADPH: NAD+ Kinase (NADK) and Glucose-6-Phosphate Dehydrogenase (G6PD). nih.govresearchgate.net NADK is the sole enzyme known to catalyze the phosphorylation of NAD+ to NADP+, which is then reduced to NADPH. nih.govnih.govnih.gov G6PD catalyzes the first and rate-limiting step of the pentose phosphate pathway (PPP), another major source of NADPH in the cell. trschools.comfrontiersin.org By inhibiting both of these enzymes, this compound effectively curtails the cell's ability to generate NADPH. nih.govresearchgate.net

The dual inhibition of NADK and G6PD by this compound has a significant and direct impact on the cellular pools of NADP+ and its reduced form, NADPH. nih.gov Nicotinamide (B372718) adenine dinucleotide phosphate (NADPH) is a crucial cofactor for biosynthetic pathways, including the synthesis of nucleic acids and fatty acids, and is essential for maintaining the cellular redox balance by neutralizing reactive oxygen species (ROS). aacrjournals.orgnih.gov

Research conducted on C85 colon cancer cells demonstrated that treatment with 100 µM of this compound for 24 hours resulted in a substantial reduction of both NADP+ and NADPH levels by 60–70%. nih.govresearchgate.net This depletion of the NADPH pool compromises the cell's biosynthetic capabilities and its ability to counteract oxidative stress. nih.govnih.gov The reduction in NADPH impairs the function of enzymes like glutathione reductase and thioredoxin reductase, which are critical for detoxifying ROS. nih.gov Consequently, cells treated with this compound exhibit increased levels of ROS, leading to heightened oxidative stress and making them more vulnerable to cellular damage. nih.govresearchgate.net

Table 1: Effect of this compound on Cellular NADP/NADPH Levels in C85 Colon Cancer Cells

Data derived from studies on the impact of 100 µM this compound treatment over 24 hours.

| Cellular Component | Observed Effect | Percentage Reduction | Reference |

|---|---|---|---|

| NADP+ Pool | Significant Decrease | ~60-70% | nih.govresearchgate.net |

| NADPH Pool | Significant Decrease | ~60-70% | nih.govresearchgate.net |

This disruption of the redox balance and inhibition of essential biosynthetic pathways underlies the biological effects observed with this compound treatment. nih.gov

Effects on Macromolecular Biosynthetic Pathways (e.g., Lipid and Protein Synthesis Inhibition)

The primary mechanism of action of this compound involves the disruption of lipid biosynthesis, specifically the synthesis of mycolic acids. Mycolic acids are essential, long-chain fatty acids that form a major component of the mycobacterial cell wall, providing a crucial protective barrier. nih.govmdpi.com this compound's inhibitory action on the mycolic acid pathway disrupts the integrity of the cell envelope, ultimately leading to bacterial cell death. nih.gov

The inhibition of mycolic acid synthesis is a direct consequence of the targeting of the fatty acid synthase type II (FAS-II) system. nih.gov Research has shown that treatment of Mycobacterium tuberculosis with drugs that are activated to form this compound leads to the accumulation of precursor fatty acids, indicating a blockage in the dehydratase step of the FAS-II elongation cycle. nih.gov This disruption of a key macromolecular biosynthetic pathway is central to the compound's antimycobacterial effect. While the primary impact is on lipid synthesis, the profound disruption to the cell wall can have downstream effects on other cellular processes.

Inhibition of Mycobacterial Enzymes (e.g., Enoyl Reductase (InhA))

The specific molecular target of this compound within the mycolic acid pathway is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA. nih.govdrugbank.com InhA is a critical enzyme that catalyzes the final reduction step in the fatty acid elongation cycle of the FAS-II system. nih.gov

This compound itself does not directly inhibit InhA. It is derived from the prodrug Ethionamide, which is activated within the mycobacterium. The activated form then covalently links with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a this compound-NAD adduct (ETH-NAD). nih.govresearchgate.net This adduct acts as a slow, tight-binding inhibitor of InhA. drugbank.comnih.gov By binding to the active site of InhA, the adduct prevents the binding of the natural enoyl-ACP substrate, thereby blocking the synthesis of mycolic acids. nih.govnih.gov Crystal structures of the InhA-adduct complex have elucidated the precise molecular interactions, showing the isonicotinic-acyl moiety of the adduct occupying a hydrophobic pocket in the enzyme's active site. nih.gov

In Vitro Cytochrome P450 (CYP) Enzyme Inhibition Studies

The interaction of this compound's parent compound, Ethionamide, with human cytochrome P450 (CYP) enzymes has been investigated to predict potential drug-drug interactions (DDIs). In vitro studies using human liver microsomes have shown that Ethionamide can widely inhibit CYP reactions.

To evaluate the clinical significance of this inhibition, the ratio of the maximum therapeutic total inhibitor concentration in plasma ([I]max) to the inhibition constant (Ki) is calculated. A higher [I]max/Ki value suggests a greater potential for clinically relevant DDIs. Studies have shown that Ethionamide exhibits inhibitory potential against several CYP isoforms. For instance, the highest [I]max/Ki value for Ethionamide was observed for CYP2C8, indicating a potential for interaction with drugs metabolized by this enzyme.

Conversely, studies using the HepaRG cell line, a model of human hepatocytes, indicated that Ethionamide had little to no influence on CYP3A4 activity, in contrast to results from human liver microsomes. nih.gov This highlights the complexity of predicting in vivo interactions from in vitro data and may suggest different metabolic and inhibitory profiles depending on the experimental system.

| CYP Isoform | [I]max/Ki Value | Potential for DDI |

|---|---|---|

| CYP2C8 | 1.4 | Potential for clinical DDIs |

| Other CYPs | 0.29 - 1.4 | Inhibitory potential observed |

Phosphodiesterase (PDE) Inhibition and Selectivity Profiling

Following a comprehensive review of scientific literature, no specific data were found regarding the inhibitory activity of this compound or its parent compound, Ethionamide, on phosphodiesterase (PDE) enzymes. Research on PDE inhibitors has largely focused on therapeutic areas such as respiratory diseases, erectile dysfunction, and inflammatory conditions, with no documented investigations into the effects of this compound on this class of enzymes. nih.govmdpi.com

Mechanistic Studies of this compound Oxidative Routes in Enzyme Systems

This compound is the active form of the prodrug Ethionamide, which requires enzymatic activation within Mycobacterium tuberculosis to exert its effect. nih.govrsc.org This activation is a critical oxidative process catalyzed by a flavin-containing monooxygenase enzyme named EthA. nih.govnih.govasm.org

The mechanism involves the EthA enzyme, which is dependent on NADPH and O2, oxidizing the sulfur atom of Ethionamide. researchgate.netrsc.org This initial step forms an Ethionamide-S-oxide intermediate. researchgate.netnih.govnih.gov This S-oxide is unstable and is further metabolized. It is proposed that this intermediate behaves like a "ketene-like" compound, potentially undergoing a cycloaddition reaction with peroxide to form a dioxetane intermediate. rsc.org The decomposition of this unstable intermediate leads to the formation of an iminoyl radical. researchgate.netrsc.org This highly reactive radical species is then able to react with NAD+ to form the active ETH-NAD adduct, which is the ultimate inhibitor of the InhA enzyme. researchgate.netrsc.org Mutations in the ethA gene that inactivate the enzyme prevent this activation pathway and are a common cause of resistance to Ethionamide. nih.govasm.org

Coordination Chemistry of Thioisonicotinamide

Synthesis and Characterization of Thioisonicotinamide Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of a metal salt with the ligand in a suitable solvent. jocpr.combhu.ac.in The most common method is the condensation of stoichiometric amounts of a metal halide or acetate (B1210297) salt and this compound, often heated under reflux in a solvent such as ethanol (B145695) or methanol (B129727) to facilitate the reaction. jocpr.comnih.gov The resulting solid complexes can then be isolated by filtration, washed with the solvent, and dried. sysrevpharm.org For instance, zinc halide complexes with the general formula [Zn(TNA)₂X₂] (where TNA is thionicotinamide (B1219654), an isomer of TINA, and X is Cl⁻, Br⁻, or I⁻) have been prepared by reacting the corresponding zinc halide with the ligand. researchgate.net Similarly, complexes of Fe(II), Co(II), Ni(II), and Cu(II) with thionicotinamide have also been synthesized. researchgate.net

Characterization of these coordination compounds is performed using a combination of analytical and spectroscopic techniques to determine their stoichiometry, structure, and the nature of the metal-ligand bonding. Standard methods include:

Elemental Analysis (CHN): To confirm the empirical formula of the complex. mdpi.com

Molar Conductivity Measurements: To determine whether the complex is an electrolyte in solution. ajol.info

Magnetic Susceptibility: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and thus the geometry around the metal center. jocpr.com

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice water molecules. jocpr.combhu.ac.in

Spectroscopic Methods (IR, NMR, UV-Vis): To probe the metal-ligand interactions and elucidate the coordination mode. researchgate.netmdpi.com

Table 1: Examples of Synthesized Thioamide Metal Complexes and Characterization Methods